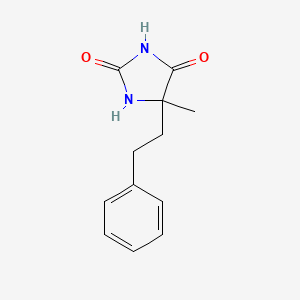
2-Ethylhexyl hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Ethylhexyl hydrogen maleate: is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . . This compound is a type of anionic surfactant and is used in various industrial applications due to its excellent film-forming, dispersing, and emulsifying properties .
作用機序
Target of Action
This compound is a mono-constituent substance of organic origin
Mode of Action
The compound has a complex structure with a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group . These functional groups may interact with various biological targets, leading to changes in cellular processes. The exact interactions and resulting changes are yet to be elucidated .
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylhexyl hydrogen maleate are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving ester or carboxylic acid metabolites.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with biological targets. Specific information on how such factors influence the action of this compound is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with 2-ethylhexanol . The reaction typically involves the use of a catalyst such as sulfuric acid or amphoteric tetrabutyl titanate . The reaction is carried out under reflux conditions, often using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .
化学反応の分析
Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
科学的研究の応用
2-Ethylhexyl hydrogen maleate has several applications in scientific research:
類似化合物との比較
- 2-Ethylhexyl acrylate
- Bis(2-ethylhexyl) maleate
- 2-Ethylhexyl acetate
- 2-Ethylhexyl sulfate
Comparison:
- 2-Ethylhexyl hydrogen maleate is unique due to its specific ester structure, which imparts distinct emulsifying and film-forming properties .
- 2-Ethylhexyl acrylate is primarily used in the production of polymers and adhesives.
- Bis(2-ethylhexyl) maleate is used as a plasticizer in polymer production.
- 2-Ethylhexyl acetate is a solvent used in coatings and inks.
- 2-Ethylhexyl sulfate is a surfactant used in detergents and personal care products .
特性
CAS番号 |
2370-71-0 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
(Z)-4-octoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8- |
InChIキー |
VTWGIDKXXZRLGH-HJWRWDBZSA-N |
SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O |
異性体SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)O |
正規SMILES |
CCCCCCCCOC(=O)C=CC(=O)O |
| 7423-42-9 | |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)


![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)


![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)

![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)
